![molecular formula C20H23ClN2O B14411091 Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride CAS No. 87640-68-4](/img/structure/B14411091.png)
Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride is a synthetic compound that belongs to the class of phenylpiperidines This compound is structurally related to fentanyl and its analogues, which are known for their potent analgesic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride typically involves the reaction of 1-(2-phenylethyl)piperidin-4-ylamine with phenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction conditions often include maintaining a controlled temperature and pH to ensure the desired product’s formation. The reaction can be represented as follows:
1-(2-phenylethyl)piperidin-4-ylamine+phenyl isocyanate→Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its interactions with biological receptors and potential therapeutic effects.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride involves its interaction with specific molecular targets, such as opioid receptors in the central nervous system. The compound binds to these receptors, leading to the activation of intracellular signaling pathways that result in analgesic effects. The primary molecular targets include the mu-opioid receptors, which play a crucial role in pain modulation.
Vergleich Mit ähnlichen Verbindungen
Phenyl[1-(2-phenylethyl)piperidin-4-yl]carbamyl chloride is structurally similar to other phenylpiperidines, such as fentanyl and its analogues. it is unique in its specific chemical structure, which imparts distinct pharmacological properties. Similar compounds include:
Fentanyl: Known for its potent analgesic effects.
Methoxyacetylfentanyl: A synthetic opioid with similar structural features.
Cyclopropylfentanyl: Another fentanyl analogue with distinct pharmacological properties.
These compounds share a common phenylpiperidine core but differ in their substituents, leading to variations in their potency, efficacy, and safety profiles.
Eigenschaften
CAS-Nummer |
87640-68-4 |
|---|---|
Molekularformel |
C20H23ClN2O |
Molekulargewicht |
342.9 g/mol |
IUPAC-Name |
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]carbamoyl chloride |
InChI |
InChI=1S/C20H23ClN2O/c21-20(24)23(18-9-5-2-6-10-18)19-12-15-22(16-13-19)14-11-17-7-3-1-4-8-17/h1-10,19H,11-16H2 |
InChI-Schlüssel |
LAMIEICBHPYFSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N(C2=CC=CC=C2)C(=O)Cl)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



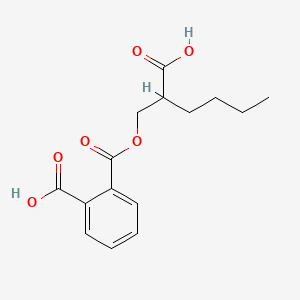
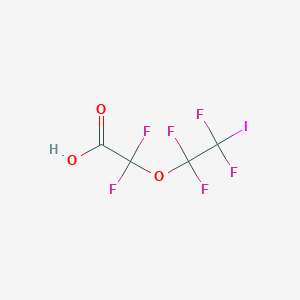

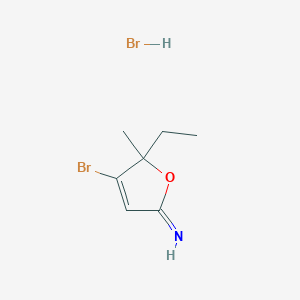
![[Phenyl(thiophen-2-yl)methylidene]propanedial](/img/structure/B14411032.png)

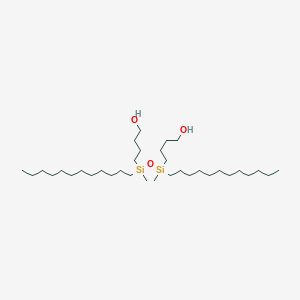
![[(3S,5R)-5-methyl-2-oxooxolan-3-yl] acetate](/img/structure/B14411063.png)
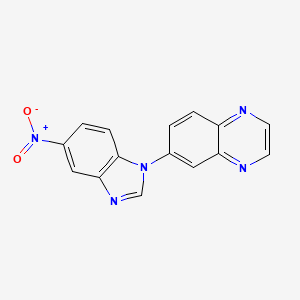
![11-Hydroxy-3,10-dimethoxy-1-methyl-12H-benzo[b]xanthen-12-one](/img/structure/B14411074.png)



